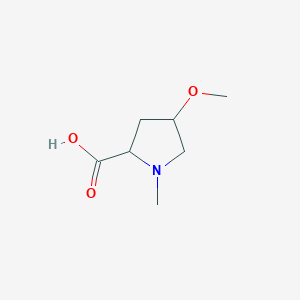

4-Methoxy-1-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-1-methylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-Methoxy-1-methylpyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with methoxyacetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more complex processes, including the use of advanced catalysts and purification techniques to obtain high-purity products .

Chemical Reactions Analysis

4-Methoxy-1-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for research in pharmacology and biochemistry .

Comparison with Similar Compounds

4-Methoxy-1-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

1-Methylpyrrolidine-2-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

4-Methoxypyrrolidine-2-carboxylic acid: Lacks the methyl group, leading to variations in its biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Methoxy-1-methylpyrrolidine-2-carboxylic acid, also known as (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid, is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrrolidine ring with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C7H13NO3, and its stereochemistry plays a crucial role in its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C7H13NO3 |

| Functional Groups | Methoxy (-OCH₃), Carboxylic Acid (-COOH) |

| Stereochemistry | (2S,4R) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups enhance its binding affinity and reactivity, influencing several physiological processes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, impacting signaling pathways related to pain and inflammation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

The compound demonstrates antimicrobial properties against several bacterial strains. This makes it a potential candidate for developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by oxidative stress.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells, suggesting its potential in neuroprotection.

- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of various pathogenic bacteria, indicating its potential as an antimicrobial agent.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific enzymes involved in inflammation and pain pathways. These studies predict that it may bind effectively to cyclooxygenase (COX) enzymes, which are critical targets in pain management therapies .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific stereochemistry and functional groups that contribute to distinct biological activities compared to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrolidine | Lacks carboxylic acid | Basic properties; used in organic synthesis |

| 4-Methoxyphenylalanine | Aromatic ring; amino acid derivative | Exhibits neuroprotective effects |

| (2S,4R)-4-Ethoxy-1-methylpyrrolidine | Ethoxy instead of methoxy | Potentially different pharmacokinetics |

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methoxy-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

LCRFCICIBIZKQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC1C(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.